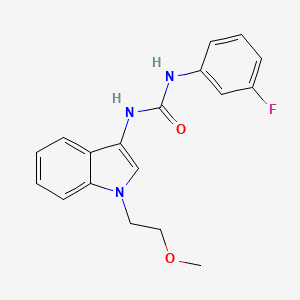

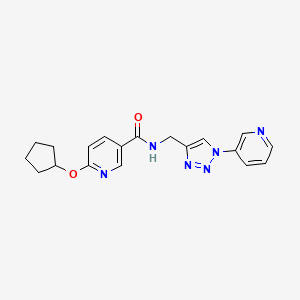

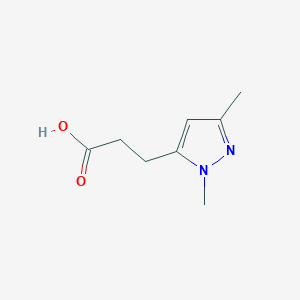

1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea" is a structurally complex molecule that appears to be related to various indole derivatives studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related indole derivatives and their properties, which can provide insights into the potential characteristics of the compound of interest.

Synthesis Analysis

Paper details the synthesis of a closely related compound, "1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," which shares a similar indole and urea backbone. The synthesis involved characterizing the structure through H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. This suggests that a similar approach could be used to synthesize and confirm the structure of "1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea," although the specifics would depend on the substituents and their positions on the indole ring.

Molecular Structure Analysis

The molecular structure of the related compound in paper was determined using single-crystal X-ray diffraction, which provided detailed information about the crystallographic parameters. This method could also be applied to the compound to obtain precise information about its molecular geometry, bond lengths, and angles, which are crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the exact compound, they do provide insights into the reactivity of similar indole derivatives. For instance, the fluorometric determination method described in paper for trifluoromethyl-substituted indoles could potentially be adapted to study the reactivity of the fluorophenyl group in the compound of interest. The electrochemical detection method in paper for analyzing urinary metabolites could also be relevant for studying the metabolism of the compound after its biological application.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are often influenced by their substituents. Paper provides data on the crystallographic properties of a related compound, which could imply that "1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea" may also exhibit solid-state properties that could be characterized by similar techniques. The solubility, melting point, and stability of the compound could be inferred based on the properties of similar molecules discussed in the papers.

Applications De Recherche Scientifique

Urea Biosensors

Urea derivatives are critical in developing biosensors for detecting and quantifying urea concentration in various applications, including medical diagnostics and environmental monitoring. Urea biosensors utilize enzymes like urease as bioreceptor elements, with advancements in materials used for enzyme immobilization, such as nanoparticles and carbon materials, enhancing their sensitivity and stability. These biosensors have significant implications for diagnosing and monitoring diseases related to urea metabolism abnormalities, such as renal failure and urinary tract infections (Botewad et al., 2021).

Urea Derivatives in Drug Design

Urea derivatives, owing to their unique hydrogen bonding capabilities, are incorporated into small molecules displaying a broad range of bioactivities. These compounds are utilized in medicinal chemistry for modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This review highlights various urea derivatives as modulators of biological targets, underscoring their importance in drug design (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Research into urea's potential as a hydrogen carrier for fuel cells indicates its suitability for sustainable and long-term energy supply. Urea's advantages include non-toxicity, stability, and ease of transport and storage, alongside its abundance and cost-effectiveness. This research positions urea as a promising solution for future hydrogen supply, emphasizing the need for further exploration into sustainable routes for utilizing this resource (Rollinson et al., 2011).

Ureaform as a Slow-Release Fertilizer

Ureaform, a condensation product between urea and formaldehyde, is utilized as a slow-release nitrogen fertilizer in agriculture. Its nitrogen release rate, governed by microbial activity and influenced by soil fertility and temperature, offers a mechanism for improved fertility management and reduced environmental pollution. This review discusses ureaform's effectiveness and the factors affecting its degradation, highlighting its role in sustainable agriculture (Alexander & Helm, 1990).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-24-10-9-22-12-16(15-7-2-3-8-17(15)22)21-18(23)20-14-6-4-5-13(19)11-14/h2-8,11-12H,9-10H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYAFQJGPPPUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

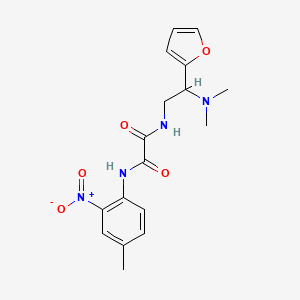

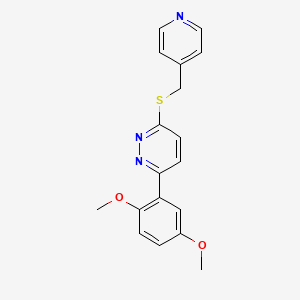

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

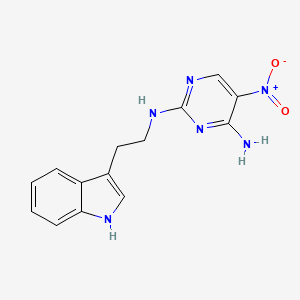

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

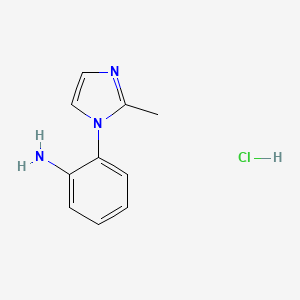

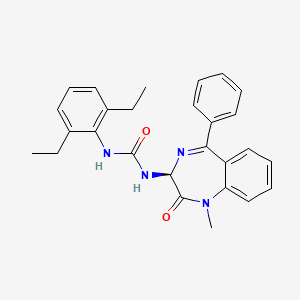

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

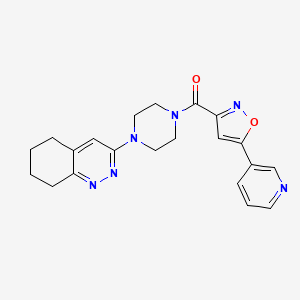

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)